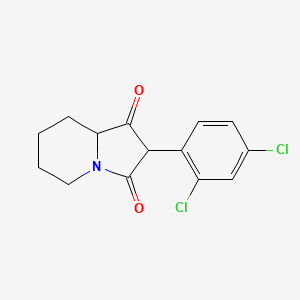
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione is a synthetic organic compound that belongs to the class of indolizine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 2,4-Dichlorobenzaldehyde and a suitable indolizine precursor.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of solvents like ethanol or dichloromethane, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions where chlorine atoms are replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of biochemical pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)indolizine-1,3-dione
- 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3-dione
Uniqueness
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of the tetrahydroindolizine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
127656-32-0 |
|---|---|
Molekularformel |
C14H13Cl2NO2 |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c15-8-4-5-9(10(16)7-8)12-13(18)11-3-1-2-6-17(11)14(12)19/h4-5,7,11-12H,1-3,6H2 |
InChI-Schlüssel |
FOTIDSCMHUVLGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


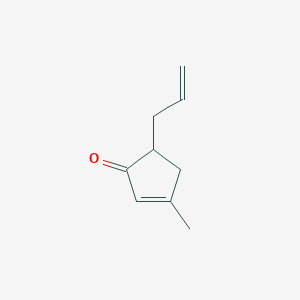
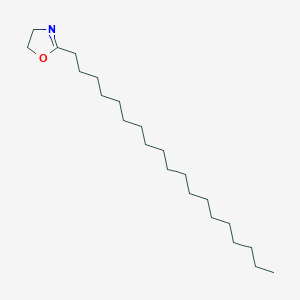

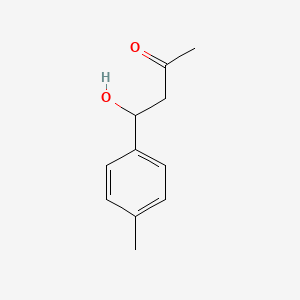
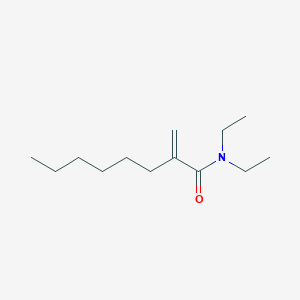

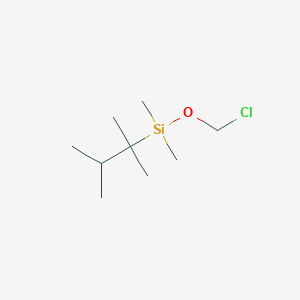

![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
